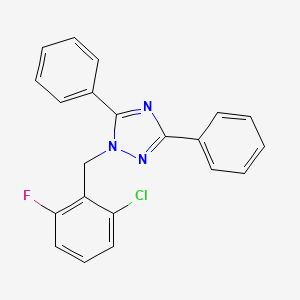

1-(2-Chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole

Description

1-(2-Chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole is a triazole derivative featuring a 1,2,4-triazole core substituted with a 2-chloro-6-fluorobenzyl group at position 1 and phenyl groups at positions 3 and 4. The compound’s unique substitution pattern combines halogenated aromatic (Cl, F) and phenyl moieties, likely influencing its electronic properties, lipophilicity, and biological interactions.

Structure

3D Structure

Properties

Molecular Formula |

C21H15ClFN3 |

|---|---|

Molecular Weight |

363.8 g/mol |

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-3,5-diphenyl-1,2,4-triazole |

InChI |

InChI=1S/C21H15ClFN3/c22-18-12-7-13-19(23)17(18)14-26-21(16-10-5-2-6-11-16)24-20(25-26)15-8-3-1-4-9-15/h1-13H,14H2 |

InChI Key |

UKJBVPUSGXWFTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with 2-Chloro-6-fluorobenzyl Halides

A widely adopted method involves the alkylation of 3,5-diphenyl-1H-1,2,4-triazole using 2-chloro-6-fluorobenzyl chloride. The reaction proceeds via nucleophilic substitution, where the triazole’s N1 nitrogen attacks the benzyl halide’s electrophilic carbon.

Procedure :

-

Reagents : 3,5-Diphenyl-1H-1,2,4-triazole (1.0 equiv), 2-chloro-6-fluorobenzyl chloride (1.2 equiv), tetrabutylammonium iodide (n-Bu4NI, 20 mol%), aqueous tert-butyl hydroperoxide (TBHP, 3.0 equiv).

-

Conditions : Reflux in dichloromethane (DCM) at 85°C for 10–12 hours under nitrogen.

-

Work-up : Extraction with ethyl acetate, washing with sodium bicarbonate and brine, followed by silica gel chromatography (hexane/ethyl acetate).

Yield : 73–90%.

Key Advantage : High regioselectivity for N1-alkylation due to the triazole’s inherent electronic bias.

Cycloaddition Approaches

The [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (CF3CN) offers an alternative route to access substituted triazoles. While this method is primarily used for 5-trifluoromethyl derivatives, modifications using chloro-fluorinated nitrile precursors could theoretically yield the target compound.

Challenges :

-

Limited literature on direct cycloaddition for chloro-fluorinated triazoles.

-

Requires precise control over reaction conditions to avoid regioisomer formation.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Optimal yields are achieved in polar aprotic solvents like DCM or THF, which stabilize the transition state during alkylation. The use of n-Bu4NI as a phase-transfer catalyst enhances reactivity by facilitating halide displacement.

Comparative Data :

Stoichiometry and Equivalents

A 1.2:1 molar ratio of 2-chloro-6-fluorobenzyl chloride to triazole minimizes side products (e.g., dialkylation). Excess TBHP (3.0 equiv) ensures complete oxidation of intermediates.

Post-Synthetic Modifications

Hydrolysis of Ester Intermediates

Patents and describe the synthesis of triazole derivatives via ester intermediates. For example, ethyl [3,5-diphenyl-1H-1,2,4-triazol-1-yl]acetate is hydrolyzed to the carboxylic acid using NaOH in methanol:

Procedure :

-

Ethyl ester (1.0 equiv) + NaOH (2.0 equiv) in MeOH, stirred at 25°C for 2 hours.

-

Acidification with HCl yields the carboxylic acid (m.p. 231–233°C).

Application to Target Compound :

Similar hydrolysis could be employed if ester-protected intermediates are used in the synthesis.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can also undergo coupling reactions, such as Suzuki coupling, using palladium catalysts and boronic acids.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 1-(2-Chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole. It has been evaluated against a range of microorganisms, showing significant inhibitory effects. For instance, compounds derived from this triazole have exhibited effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. A notable study highlighted that derivatives of this compound displayed up to 19 mm inhibition zones against Pseudomonas aeruginosa .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For example, a study involving triazole derivatives indicated that they could effectively inhibit the proliferation of glioblastoma cells through mechanisms involving DNA damage and cell cycle arrest . The potential for these compounds to be developed into therapeutic agents for cancer treatment is promising.

Agricultural Applications

Fungicides

The triazole ring structure is known for its fungicidal properties. Research has indicated that this compound can be utilized as a fungicide in agricultural settings. Its efficacy against various fungal pathogens makes it a candidate for crop protection strategies .

Herbicides

Additionally, the compound's ability to inhibit specific enzymes involved in plant growth suggests potential as a herbicide. Studies are ongoing to evaluate its effectiveness in controlling weed species without adversely affecting crop yields.

Material Science

Polymer Chemistry

In material science, this compound has been explored for its role in synthesizing novel polymers with enhanced properties. The incorporation of triazole moieties into polymer backbones can improve thermal stability and mechanical strength. Research indicates that such polymers exhibit better performance in applications such as coatings and adhesives .

Data Summary Table

Case Studies

Case Study 1: Anticancer Activity

A recent investigation assessed the anticancer activity of several triazole derivatives including this compound on glioblastoma cell lines. The study employed assays to measure cell viability and apoptosis rates. Results indicated significant cytotoxicity at varying concentrations, suggesting a dose-dependent response which warrants further exploration into its mechanism of action .

Case Study 2: Agricultural Efficacy

In an agricultural trial, formulations containing this compound were tested against common fungal pathogens affecting crops. The results showed a marked reduction in disease incidence compared to untreated controls. This positions the compound as a viable candidate for inclusion in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Pyrazole-Triazole Hybrid Scaffolds

Compounds S1–S10 (1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives) differ from the target compound by replacing the 2-chloro-6-fluorobenzyl group with a pyrazole ring substituted at position 5 with groups such as -NO₂, -Cl, -OCH₃, and -Br .

Key Differences:

- Substituent Effects: The pyrazole-triazole hybrid in S1–S10 introduces additional hydrogen-bonding sites (e.g., -OH at δ 3359 cm⁻¹ in IR) and steric bulk compared to the benzyl group in the target compound .

Synthesis :

Chlorophenyl-Substituted Triazoles

Compounds 3.1 (1-(3-chlorophenyl)-3,5-diphenyl-1H-1,2,4-triazole) and 3.2 (1-(4-chlorophenyl)-3,5-diphenyl-1H-1,2,4-triazole) feature chloro-substituted phenyl groups at position 1 instead of the benzyl group in the target compound .

Key Differences:

Synthesis and Yield :

- Microwave-assisted synthesis of 3.1 and 3.2 under argon yielded <1% and unspecified amounts, respectively, indicating challenges in stabilizing chlorophenyl intermediates compared to benzyl-substituted analogs .

- The target compound’s benzyl group may offer better synthetic accessibility due to reduced steric hindrance.

Electronic Environment :

Halogenation Patterns and Pharmacological Implications

The 2-chloro-6-fluorobenzyl group in the target compound introduces dual halogenation, which may synergistically enhance lipophilicity and target binding compared to mono-halogenated analogs like 3.1/3.2 or non-halogenated pyrazole derivatives.

Table 2: Spectral Data Comparison

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its biological activity based on recent research findings, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 363.8 g/mol. The compound features a triazole ring substituted with a chloro and fluorobenzyl group, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi.

- Anti-inflammatory Effects : These compounds have been identified to modulate pro-inflammatory cytokine levels and inhibit enzymes such as COX-1 and COX-2.

- Anticancer Potential : Some derivatives demonstrate antiproliferative effects against cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various 1,2,4-triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects against several strains (Table 1).

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| P. aeruginosa | 12 | 64 |

Table 1: Antimicrobial activity of the compound against selected bacterial strains.

Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The impact on cytokine release was dose-dependent (Figure 1).

Cytokine Release

Figure 1: Effect of the compound on TNF-α release in PBMCs.

Anticancer Activity

The antiproliferative effects were tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values indicating effective inhibition of cell growth compared to control treatments (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 8 |

Table 2: Antiproliferative activity of the compound on cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Anti-inflammatory Study : A recent investigation into a series of triazole derivatives found that those with similar substitutions to our compound exhibited enhanced anti-inflammatory activity compared to traditional NSAIDs.

- Cancer Treatment : Clinical trials involving triazole-based compounds demonstrated promising results in reducing tumor size in patients with advanced-stage cancers.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Chloro-6-fluorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, substituted benzaldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) react with triazole precursors like 4-amino-3,5-diphenyl-1,2,4-triazole under reflux in ethanol with glacial acetic acid as a catalyst. Optimization involves adjusting reaction time (4–24 hours), solvent polarity, and temperature (e.g., 130°C for cyclization steps). Yields are typically moderate (~60%) but can be improved using column chromatography (silica gel, petroleum ether/EtOAc) for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this triazole derivative?

- Methodological Answer :

- NMR (¹H and ¹³C) : Confirm substitution patterns (e.g., chloro-fluorobenzyl group) and phenyl ring orientations.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns.

- X-ray Crystallography : Resolve 3D structure and confirm regiochemistry of substituents, especially for polymorphic forms.

- FT-IR : Identify functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Antifungal Activity : Follow protocols from related triazoles, such as microdilution assays against Candida species, using fluconazole as a positive control.

- Cytotoxicity Testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety margins.

- Enzyme Inhibition : Test inhibition of cytochrome P450 or fungal lanosterol 14α-demethylase (CYP51) via spectrophotometric methods .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on this triazole derivative?

- Methodological Answer :

- Substituent Variation : Replace the chloro-fluorobenzyl group with other halogens (e.g., bromo, iodo) or electron-withdrawing groups to assess impact on antifungal potency.

- Scaffold Hybridization : Fuse the triazole core with pyrimidine or chalcone moieties (e.g., via Knoevenagel condensation) to enhance bioavailability .

- Computational Modeling : Perform docking studies (e.g., with CYP51) to predict binding affinities and guide synthetic modifications .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like inoculum size, culture media, and incubation time.

- Cross-Validate Models : Compare in vitro results with in vivo efficacy in murine candidiasis models.

- Metabolite Profiling : Use HPLC-MS to identify active metabolites that may contribute to discrepancies .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

- Methodological Answer :

- Rodent Models : Assess oral bioavailability and tissue distribution via LC-MS/MS. Monitor hepatic/renal toxicity through histopathology and serum biomarkers (ALT, creatinine).

- Teratogenicity Screening : Follow protocols for related triazoles (e.g., azocyclotin), which were withdrawn due to teratogenic effects in animals. Use zebrafish embryos or mammalian pregnancy models .

Experimental Design Considerations

Q. How can researchers optimize solvent systems for recrystallization of this hydrophobic triazole?

- Methodological Answer :

- Test binary mixtures (e.g., DCM/hexane, EtOAc/petroleum ether) to balance solubility and polarity.

- Use slow evaporation at 4°C to obtain single crystals for XRD. Avoid protic solvents that may form hydrates .

Q. What precautions are critical when handling this compound due to its potential health hazards?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Waste Disposal : Follow guidelines for halogenated organic waste to prevent environmental contamination .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response data from antifungal assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.